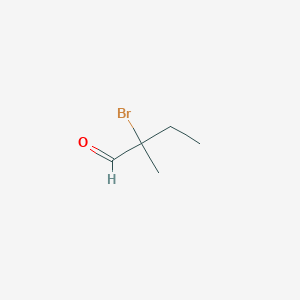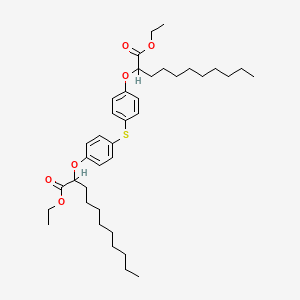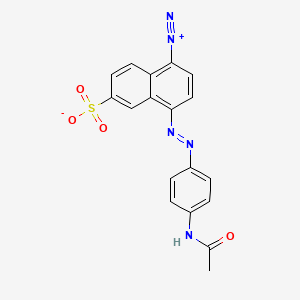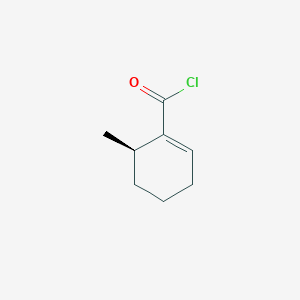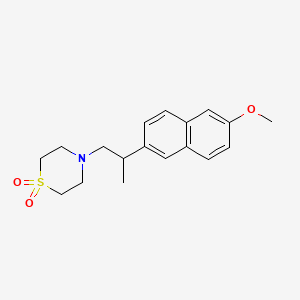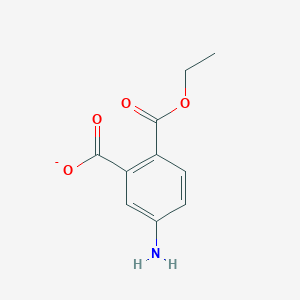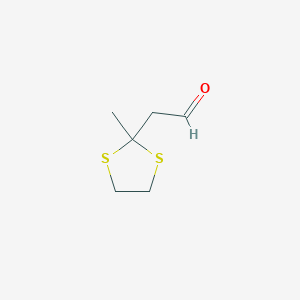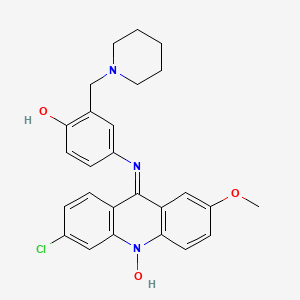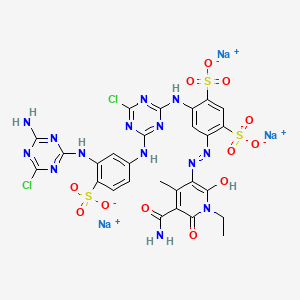
N,N-Diethyl-N-phenyltriimidodicarbonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N-phenyltriimidodicarbonic diamide is a synthetic compound belonging to the class of carbodiimides. Carbodiimides are characterized by the functional group RN=C=NR, where R represents organic substituents. These compounds are known for their utility in organic synthesis, particularly in peptide coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-phenyltriimidodicarbonic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide:
(R(H)N)2CS+HgO→(RN)2C+HgS+H2O
In some cases, a dehydrating agent is added to the reaction mixture to facilitate the process .
Another method involves the dehydration of N,N’-dialkylureas:
(R(H)N)2CO→(RN)2C+H2O
Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of isocyanates, which can be converted to carbodiimides with the loss of carbon dioxide:
2RN=C=O→(RN)2C+CO2
This reaction is catalyzed by phosphine oxides and is reversible .
化学反应分析
Types of Reactions
N,N-Diethyl-N-phenyltriimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as phosphine oxides. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
N,N-Diethyl-N-phenyltriimidodicarbonic diamide has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a coupling agent.
Biology: The compound is used in the modification of biological molecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N,N-Diethyl-N-phenyltriimidodicarbonic diamide involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is essential in the synthesis of peptides and proteins .
相似化合物的比较
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another widely used carbodiimide in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Known for its stability and efficiency in coupling reactions.
Uniqueness
N,N-Diethyl-N-phenyltriimidodicarbonic diamide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other carbodiimides. Its ability to facilitate efficient coupling reactions makes it a valuable tool in synthetic chemistry .
属性
CAS 编号 |
72693-36-8 |
|---|---|
分子式 |
C12H19N5 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-carbamimidoyl-3,3-diethyl-1-phenylguanidine |
InChI |
InChI=1S/C12H19N5/c1-3-16(4-2)12(15)17(11(13)14)10-8-6-5-7-9-10/h5-9,15H,3-4H2,1-2H3,(H3,13,14) |
InChI 键 |
WBEOCGRTWHUHKQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=N)N(C1=CC=CC=C1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
